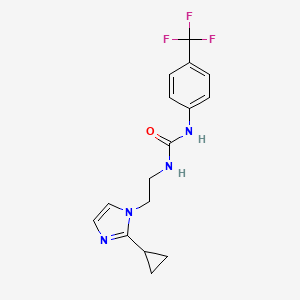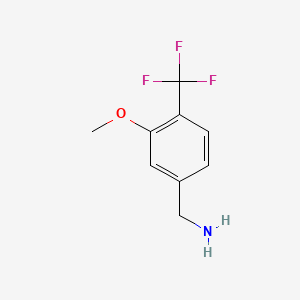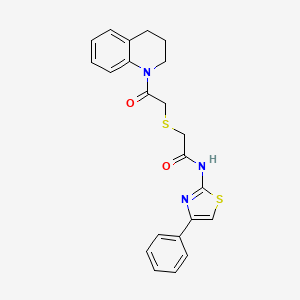![molecular formula C9H20Cl2N2O B2545521 2-(1-氮杂双环[2.2.2]辛烷-3-基氨基)乙醇;二盐酸盐 CAS No. 75426-74-3](/img/structure/B2545521.png)
2-(1-氮杂双环[2.2.2]辛烷-3-基氨基)乙醇;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride is a chemical compound with the molecular formula C9H18N2O.2HCl. It is also known by its IUPAC name, 2-(quinuclidin-3-ylamino)ethan-1-ol dihydrochloride. This compound is a derivative of quinuclidine, a bicyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
科学研究应用
2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride typically involves the reaction of quinuclidine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- The reaction mixture is heated to a temperature of around 60-80°C for several hours.
- The resulting product, 2-(quinuclidin-3-ylamino)ethan-1-ol, is then treated with hydrochloric acid to form the dihydrochloride salt.
Quinuclidine: is reacted with in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as crystallization or recrystallization.
化学反应分析
Types of Reactions
2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinuclidin-3-one, while reduction could produce various amine derivatives.
作用机制
The mechanism of action of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to acetylcholine receptors, affecting neurotransmission in the central nervous system.
相似化合物的比较
Similar Compounds
Quinuclidine: The parent compound of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride, used in various chemical syntheses.
Quinuclidin-3-ol: A related compound with similar structural features but different functional groups.
N-Methylquinuclidine: Another derivative of quinuclidine with distinct chemical properties.
Uniqueness
2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride is unique due to its combination of the quinuclidine core with an ethanolamine side chain. This structure imparts specific chemical and biological properties, making it valuable in research and industrial applications.
属性
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-6-3-10-9-7-11-4-1-8(9)2-5-11;;/h8-10,12H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZLZJAQFIXQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2545439.png)
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)


![2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2545446.png)
![2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2545448.png)
![ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2545450.png)

![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)
![5-bromo-N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2545454.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2545460.png)
![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)
